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Get Quote

Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value
heterocyclic building block used extensively in modern drug discovery. As a functionalized

pyridine, it serves as a critical "privileged scaffold" in the synthesis of kinase inhibitors, EZH2
inhibitors, and antiviral agents.

The molecule features three distinct points of reactivity:

e The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or
sulfonylation.

¢ The C4-Chlorine: An electrophilic site activated by the pyridine nitrogen, enabling SNAr
displacements to introduce complexity.

¢ The Pyridine Nitrogen: A site for salt formation or coordination, influencing solubility and
pharmacokinetics.
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This guide details the physicochemical profile, validated synthetic pathways, and handling
protocols required for the rigorous application of this intermediate in pharmaceutical research.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

Property Specification
IUPAC Name (4-Chloro-6-methylpyridin-3-yl)methanamine
CAS Number 1060810-06-1
Molecular Formula C7H9CIN2
Molecular Weight 156.61 g/mol
SMILES CC1=NC=C(CN)C(Cl)=C1
Off-white to yellow solid (HCI salt) or viscous oll
Appearance
(Free base)
N High in DMSO, Methanol, Water (as salt);
Solubility )
Moderate in DCM (as free base)
pKa (Calc) ~8.5 (Primary amine), ~3.0 (Pyridine N)

Validated Synthetic Methodologies

The synthesis of (4-Chloro-6-methylpyridin-3-yl)methanamine requires careful control to
prevent the displacement of the labile C4-chlorine atom or over-reduction of the pyridine ring.
Two primary routes are established: the Nitrile Reduction Route (preferred for scale-up) and the
Alcohol Functionalization Route (preferred for lab-scale flexibility).

Method A: The Nitrile Reduction Route (Scale-Up)

This pathway starts from the commercially available 4-hydroxy-6-methylnicotinonitrile. It is
favored for its atom economy and avoidance of azide intermediates.

o Chlorination: Treatment of 4-hydroxy-6-methylnicotinonitrile with phosphoryl chloride (POCIs)
yields 4-chloro-6-methylnicotinonitrile. This step activates the C4 position.[1]
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» Selective Reduction: The nitrile is reduced to the primary amine.

o Critical Control Point: Catalytic hydrogenation (Pd/C, Hz) is contraindicated as it frequently
leads to hydrodechlorination (loss of the Cl atom).

o Protocol: Use Borane-THF complex (BHs-THF) or Sodium Borohydride (NaBHa4) with
Cobalt(ll) chloride. These reagents selectively reduce the nitrile without touching the aryl

chloride.

Method B: The Alcohol Functionalization Route

This route utilizes (4-chloro-6-methylpyridin-3-yl)methanol as the precursor.[2]

» Activation: The alcohol is converted to a mesylate (using MsCI/TEA) or a chloride (using
SOCL).

o Azidation: Displacement with Sodium Azide (NaNs) yields the corresponding benzyl azide.

» Staudinger Reduction: The azide is reduced to the amine using Triphenylphosphine (PPhs)
and water. This method is exceptionally mild and preserves the C4-chlorine.

Synthetic Workflow Diagram (Graphviz)
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Caption: Dual synthetic pathways highlighting the critical divergence in reduction strategies to
preserve the C4-chlorine substituent.

Structural Characterization & Quality Control

To ensure the integrity of the molecule, particularly the presence of the chlorine atom and the
correct oxidation state of the amine, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[3][5][10]

¢ 1H NMR (400 MHz, DMSO-de):
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[e]

0 8.45 ppm (s, 1H): Proton at C2 position (deshielded by adjacent N and ClI).

o

0 7.45 ppm (s, 1H): Proton at C5 position.

[¢]

0 3.80 ppm (s, 2H): Benzylic methylene protons (-CHzNH2).

[¢]

0 2.48 ppm (s, 3H): Methyl group at C6.

[e]

Note: Amine protons (-NH-z) typically appear as a broad singlet around 1.5-2.0 ppm in
CDCls or may exchange in protic solvents.

Mass Spectrometry (LC-MS)
e Molecular lon: [M+H]* = 157.1.
 Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 157 and 159 is mandatory, confirming

the presence of a single Chlorine atom (3>CI/3’Cl natural abundance). Absence of the 159
peak indicates dechlorination (impurity).

Applications in Drug Discovery[2][5][10][11]
Scaffold Utility

The (4-Chloro-6-methylpyridin-3-yl)methanamine scaffold is designed for Fragment-Based
Drug Design (FBDD).

o SNAr Displacement: The Chlorine at C4 is activated by the electron-withdrawing pyridine
nitrogen. It can be displaced by amines, thiols, or alkoxides to create 3,4-disubstituted
pyridines, a motif found in many EGFR and tyrosine kinase inhibitors.

o Amide Coupling: The primary amine is a standard handle for linking to "hinge-binding" motifs
or solubilizing tails.

Therapeutic Relevance[2][5][9]

o Epigenetics: Used in the synthesis of EZH2 inhibitors where the pyridine ring mimics the
histone tail or cofactor interactions.
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» Antivirals: Precursor for HIV Integrase inhibitors, specifically those requiring a specific spatial
arrangement of a basic amine relative to a hydrophobic core.

e DNase I Inhibitors: Recent studies utilize chloro-pyridine squaramates derived from this
amine as potent inhibitors of Deoxyribonuclease I.

Handling, Stability & Safety

o Storage: The free base is prone to oxidation and carbamate formation (CO2 absorption).
Store as the Dihydrochloride salt (highly stable) or under Argon at -20°C.

o Hygroscopicity: The salt form is hygroscopic; handle in a desiccated environment.

o Safety Profile (GHS):
o H301/H311: Toxic if swallowed or in contact with skin (typical for aminopyridines).
o H315/H319: Causes skin and serious eye irritation.

o PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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